molecular formula C14H9ClO2 B8359003 4-(4-Chlorobenzoyl)benzaldehyde

4-(4-Chlorobenzoyl)benzaldehyde

Cat. No.: B8359003
M. Wt: 244.67 g/mol
InChI Key: MZQRKHXIVSGDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobenzoyl)benzaldehyde is a benzaldehyde derivative featuring a 4-chlorobenzoyl group attached to the para position of the benzaldehyde ring. This compound combines the reactive aldehyde functional group with a chlorinated aromatic ketone moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

The synthesis of 4-(4-Chlorobenzoyl)benzaldehyde likely involves Friedel-Crafts acylation or coupling reactions, similar to pathways described for other benzaldehyde derivatives (e.g., thiosemicarbazide and styryl-based compounds) . Its applications span drug development, material science (e.g., fluorescence studies in solid matrices), and agrochemical synthesis .

Properties

Molecular Formula

C14H9ClO2

Molecular Weight

244.67 g/mol

IUPAC Name

4-(4-chlorobenzoyl)benzaldehyde

InChI

InChI=1S/C14H9ClO2/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-9H

InChI Key

MZQRKHXIVSGDEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Electron Effects : The 4-chlorobenzoyl group in 4-(4-Chlorobenzoyl)benzaldehyde introduces strong electron-withdrawing effects, enhancing electrophilic reactivity at the aldehyde group compared to 4-Chlorobenzaldehyde. This property is critical in nucleophilic addition reactions .

Fluorescence Properties : Unlike 4-Benzyloxybenzaldehyde, which is used in solvatochromic dyes for fluorescence studies, 4-(4-Chlorobenzoyl)benzaldehyde’s extended conjugation may shift absorption/emission spectra, though this remains unexplored in the evidence .

Pharmaceutical Relevance: 4-(4-Chlorobenzoyl)benzaldehyde derivatives are linked to fenofibrate-related impurities, emphasizing their role in quality control during drug synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.